molecular formula C4H6CaO5 B13719698 Calcium succinate hydrate

Calcium succinate hydrate

Cat. No.: B13719698
M. Wt: 174.17 g/mol
InChI Key: QGRXCSKZKNYHEQ-UHFFFAOYSA-L
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Description

Succinic acid calcium salt monohydrate, also known as calcium succinate monohydrate, is a chemical compound with the molecular formula C4H4O4Ca·H2O. It is a calcium salt of succinic acid, which is a dicarboxylic acid. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of succinic acid calcium salt monohydrate typically involves the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction can be represented as follows:

C4H6O4+Ca(OH)2C4H4O4Ca+2H2O\text{C}_4\text{H}_6\text{O}_4 + \text{Ca(OH)}_2 \rightarrow \text{C}_4\text{H}_4\text{O}_4\text{Ca} + 2\text{H}_2\text{O} C4​H6​O4​+Ca(OH)2​→C4​H4​O4​Ca+2H2​O

or

C4H6O4+CaCO3C4H4O4Ca+CO2+H2O\text{C}_4\text{H}_6\text{O}_4 + \text{CaCO}_3 \rightarrow \text{C}_4\text{H}_4\text{O}_4\text{Ca} + \text{CO}_2 + \text{H}_2\text{O} C4​H6​O4​+CaCO3​→C4​H4​O4​Ca+CO2​+H2​O

Industrial Production Methods

In industrial settings, succinic acid calcium salt monohydrate can be produced through fermentation processes. Microorganisms such as bacteria are used to ferment carbohydrates, producing succinic acid, which is then neutralized with calcium hydroxide or calcium carbonate to form the calcium salt. This method is advantageous as it is more environmentally friendly and sustainable compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Succinic acid calcium salt monohydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to produce fumaric acid.

    Reduction: It can be reduced to produce butanediol.

    Substitution: It can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alcohols and acids are commonly used in esterification reactions.

Major Products Formed

    Oxidation: Fumaric acid

    Reduction: Butanediol

    Substitution: Various esters and derivatives

Scientific Research Applications

Succinic acid calcium salt monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid calcium salt monohydrate involves its role in the citric acid cycle (Krebs cycle). Succinic acid is an intermediate in this cycle and plays a crucial role in cellular respiration and energy production. It acts as an electron donor, converting to fumaric acid and producing FADH2 in the process. This compound also has potential antioxidant properties and can stimulate neural system recovery and bolster the immune system .

Properties

Molecular Formula

C4H6CaO5

Molecular Weight

174.17 g/mol

IUPAC Name

calcium;butanedioate;hydrate

InChI

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2

InChI Key

QGRXCSKZKNYHEQ-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

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